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Spiro[cyclopropane-1,2'-indan]-1'-one

Cat. No.: B129395
CAS No.: 22228-23-5
M. Wt: 158.2 g/mol
InChI Key: GKZPWJCAKGHVSS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Sciences

Spirocyclic systems, characterized by two rings sharing a single common atom, are becoming increasingly prominent in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their planar aromatic counterparts. This unique spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. The rigidity of the spirocyclic framework can also lock a molecule into a specific conformation, which is often crucial for its biological activity.

Classification and Structural Features of Spiro[cyclopropane-1,2'-indan]-1'-one and Related Indanone Scaffolds

This compound is classified as a spiro compound, specifically a carbocyclic spiroketone. Its structure features a cyclopropane (B1198618) ring fused at the 2-position of an indan-1-one moiety. The indanone scaffold itself is a bicyclic aromatic ketone, consisting of a benzene ring fused to a five-membered ring containing a carbonyl group. The fusion of the strained three-membered cyclopropane ring to the indanone core at a quaternary carbon center introduces significant ring strain, which in turn influences the molecule's reactivity and potential for unique chemical transformations.

The indanone core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. beilstein-journals.orgnih.govscispace.com Derivatives of 1-indanone (B140024) have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org

Historical Development of Research on Spiro-Fused Ring Systems

The synthesis of spiro compounds has been a long-standing challenge and area of interest in organic chemistry. Early methods often involved multi-step sequences with harsh reaction conditions. The development of new synthetic methodologies, particularly those involving cycloaddition reactions and rearrangements, has greatly facilitated the construction of these complex architectures. The first synthesis of 1-indanone derivatives dates back to the 1920s. beilstein-journals.org The vinylcyclopropane-cyclopentene rearrangement, discovered in 1959, provided a foundational understanding of the behavior of strained ring systems and opened new avenues for the synthesis of five-membered rings. researchgate.net

A significant breakthrough in the synthesis of cyclopropanes, including spiro-cyclopropanes, was the development of the Corey-Chaykovsky reaction in the 1960s. wikipedia.orgyoutube.com This reaction, which utilizes sulfur ylides to convert carbonyls or α,β-unsaturated carbonyls into epoxides or cyclopropanes respectively, has become a cornerstone of modern organic synthesis. organic-chemistry.orgnrochemistry.com The application of this reaction to α,β-unsaturated ketones like 2-methylene-1-indanone provides a direct route to this compound.

Role of this compound in Advancing Synthetic Methodologies and Biological Studies

This compound serves as a valuable synthetic intermediate, primarily due to the inherent strain of the cyclopropane ring which can be strategically released to drive various chemical transformations. One of the most well-documented applications is its photochemical rearrangement to (E)-2-Ethylidene-1-indanone upon irradiation. usbio.net This reaction highlights the utility of light-induced transformations in accessing specific isomers that may be difficult to obtain through traditional thermal methods.

While direct biological studies on this compound are not extensively reported, the broader class of spiro-cyclopropyl compounds and indanones are of significant interest in medicinal chemistry. For instance, libraries of related spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results. researchgate.netnih.gov These studies suggest that the spiro-cyclopropyl indanone scaffold holds potential for the development of new therapeutic agents. The investigation into the biological activities of this compound and its derivatives remains an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPWJCAKGHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies of Spiro Cyclopropane 1,2 Indan 1 One Transformations

Investigation of Cyclopropanation Reaction Mechanisms

The synthesis of spiro[cyclopropane-1,2'-indan]-1'-one and its derivatives is commonly achieved through the cyclopropanation of a pre-existing double bond in a 2-benzylidene-1-indanone (B110557) precursor. The mechanism of this transformation is highly dependent on the reagents and catalysts employed.

Proposed Reaction Intermediates

The most prevalent method for synthesizing spiro[cyclopropane-1,2'-indan]-1'-ones is the Corey-Chaykovsky reaction, which involves the reaction of a 2-arylidene-1,3-indanedione with a sulfur ylide, such as dimethylsulfoxonium methylide. nih.govmdpi.com The accepted mechanism proceeds through a nucleophilic conjugate addition of the ylide to the electron-deficient alkene. This initial attack forms a resonance-stabilized enolate intermediate.

The key step is the subsequent intramolecular 1,3-elimination (or ring closure). The negatively charged carbon of the original ylide attacks the carbon atom bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) and forming the cyclopropane (B1198618) ring. A betaine-like intermediate is often proposed in this pathway.

Another significant pathway is the Michael-Initiated Ring Closure (MIRC). In a method utilizing a DABCO-derived salt and a base like cesium carbonate (Cs₂CO₃), an ylide is generated in situ. researchgate.net This ylide then acts as the Michael donor to the 2-arylidene indanone acceptor. The resulting enolate intermediate subsequently undergoes intramolecular cyclization to furnish the spirocyclopropane product as a single diastereoisomer. researchgate.net

Role of Catalysts and Reagents in Mechanism Elucidation

The choice of catalysts and reagents is crucial in directing the cyclopropanation reaction and understanding its mechanistic details.

Bases and Ylide Generation: Strong, non-nucleophilic bases like sodium hydride (NaH) are used to deprotonate sulfonium salts (e.g., trimethylsulfoxonium (B8643921) iodide) to generate the reactive sulfur ylide in situ. mdpi.com The choice of base can be critical; for instance, cesium carbonate has proven effective in generating ylides from specific ammonium (B1175870) salts for MIRC reactions. researchgate.net

Reaction Conditions: The temperature and order of addition are vital for reaction efficiency. For the Corey-Chaykovsky reaction, generating the ylide first and then adding the 2-benzylidene-1,3-indanedione substrate at a reduced temperature (0 °C) is crucial to minimize side product formation. mdpi.com

Asymmetric Catalysis: To achieve enantioselectivity, chiral catalysts have been employed. Chiral lariat (B8276320) ethers derived from monosaccharides have been studied as phase-transfer catalysts in the cyclopropanation of 2-benzylidene-1,3-indandione, achieving enantioselectivities up to 93%. nih.gov The catalyst's chiral environment influences the trajectory of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Carbene Precursors: An alternative to ylide-based methods involves the use of carbene precursors. Metal-free cyclopropanation using tosylhydrazone salts, which decompose to form carbenes, has been successfully applied to related systems, offering a different mechanistic pathway that avoids sulfur ylides. thieme-connect.de

Table 1: Reagents and Conditions for Cyclopropanation of Indanone Derivatives
PrecursorReagentsCatalyst/BaseProductYieldKey Mechanistic FeatureReference
2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dioneTrimethylsulfoxonium iodideNaH2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione73%Corey-Chaykovsky reaction via sulfur ylide nih.gov
2-Arylidene-1,3-indanedionesDimethylsulfonium ylidesBase-inducedSpiro[cyclopropane-1,2'-indan]-1',3'-dionesUp to 97%Base-induced annulation nih.gov
2-Arylidene indanonesDABCO-derived saltCs₂CO₃SpirocyclopropanesUp to 75%Michael-Initiated Ring Closure (MIRC) researchgate.net

Ring Expansion and Ring Opening Mechanisms of Spiro[cyclopropane] Units

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening and rearrangement reactions, which serve as powerful methods for constructing more complex molecular architectures. These transformations can be initiated by nucleophiles, radicals, acids, or bases.

Nucleophilic Ring Opening Pathways

The electron-withdrawing nature of the indanone carbonyl group activates the adjacent spiro-fused cyclopropane ring, rendering it electrophilic. This "spiro-activation" facilitates nucleophilic attack. Kinetic studies on the reaction of indandione-derived spirocyclopropanes with thiophenolates have shown that the reaction proceeds via a direct S_N2-type ring-opening. nih.gov The nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the C-C bond and formation of a stabilized enolate. This process is significantly faster when an aryl group is present at the C2 position of the cyclopropane. nih.gov

Similarly, nucleophiles such as amines and thiols can react with related spirocyclopropyl systems under Lewis acid catalysis, leading to 1,3-disubstituted indanes. researchgate.net The Lewis acid activates the system, and the reaction proceeds through nucleophilic attack and ring opening.

Radical-Mediated Ring Transformations

Radical-mediated pathways for the transformation of spirocyclopropanes, while less common than ionic pathways, provide unique reactivity. Photochemical irradiation offers a method to induce homolytic cleavage of the strained C-C bonds of the cyclopropane ring. Studies on the structurally analogous spiro[cyclopropane-1,3'-indolin]-2'-ones have shown that photochemical deracemization can occur upon irradiation. nih.gov This process is proposed to proceed through the formation of a triplet 1,3-diradical intermediate, which was detected by transient absorption spectroscopy and found to have a lifetime of 22 microseconds. nih.govnih.gov This diradical intermediate allows for rotation around the C-C bonds before collapsing back to the cyclopropane, enabling racemization or, in the presence of a chiral sensitizer, deracemization.

Furthermore, oxidative radical ring-opening/cyclization reactions are a known transformation for cyclopropane derivatives, often initiated by radical precursors or transition metals. scispace.com For instance, a cooperative indium(III)/silver(I)-catalyzed reaction between 2-substituted 1-indanones and styrenes is believed to proceed through a radical intermediate, which is then oxidized to a carbocation before undergoing intramolecular cyclization to form spirolactones. acs.org

Acid- and Base-Catalyzed Rearrangements

Both acid and base catalysis can promote rearrangements of the spirocyclopropyl indanone system, typically resulting in ring expansion or the formation of new fused ring systems.

Acid-Catalyzed Rearrangements: Lewis acids like magnesium iodide (MgI₂) and boron trifluoride etherate (BF₃·OEt₂) are effective catalysts. MgI₂ has been shown to mediate the stereoselective (3+2)-annulation of spiro[cyclopropane-1,3'-oxindoles] with imines to form spiro[pyrrolidin-3,3'-oxindoles]. The Lewis acid is thought to coordinate to the carbonyl oxygen, activating the cyclopropane ring towards cleavage and facilitating the cycloaddition. In other systems, Lewis acids promote the reaction of spirocyclopropanes with nucleophiles like amines and thiols, leading to ring-opened indane products. researchgate.net Brønsted acids such as p-toluenesulfonic acid (p-TsOH) have also been used to catalyze cycloaddition reactions involving 1-indanone (B140024) derivatives. acs.org

Base-Catalyzed Rearrangements: The presence of acidic protons alpha to the carbonyl group allows for base-mediated reactions. In related spirocyclopropyl systems, abstraction of a bridgehead proton by a base can trigger a ring-enlargement process. nih.gov This pathway is highly dependent on the substitution pattern, as bulky substituents can suppress this rearrangement.

Table 2: Mechanistic Pathways for Spiro[cyclopropane] Transformations
InitiatorMechanism TypeKey IntermediateProduct TypeExample Catalyst/ReagentReference
ThiophenolateNucleophilic Ring Opening (S_N2)Thioether-substituted enolateRing-opened adductNaH (to generate nucleophile) nih.gov
Light (Photons)Radical Ring OpeningTriplet 1,3-diradicalIsomerized/racemized spirocyclopropaneChiral Thioxanthone (sensitizer) nih.govnih.gov
Lewis AcidAcid-Catalyzed RearrangementCarbocationic speciesRing-expanded or annulated productsMgI₂, BF₃·OEt₂ researchgate.net
BaseBase-Catalyzed RearrangementEnolateRing-enlarged productsStrong base nih.gov

Kinetic Studies of this compound Related Reactions

While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related spiro-activated cyclopropanes. Research on indandione-derived spiro-activated cyclopropanes, which bear a similar structural motif, in their reactions with nucleophiles such as thiophenolates, provides a strong basis for understanding the kinetic behavior of this compound.

These studies reveal that the ring-opening reactions of spiro-activated cyclopropanes with thiophenolates typically follow second-order kinetics. nih.gov The rate of these reactions is dependent on the concentrations of both the spirocyclopropane substrate and the nucleophile. The reactions are often monitored using photometric methods, where the disappearance of the nucleophile or the appearance of the product is tracked over time. nih.gov

The second-order rate constants (k₂) for the reaction of various 2-aryl-substituted indandione-derived spirocyclopropanes with sodium 4-chlorothiophenolate in DMSO at 20 °C have been determined. nih.gov Although not the exact target compound, these data provide a quantitative measure of the electrophilicity of the cyclopropane ring and are invaluable for predicting the reactivity of this compound.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Aryl-Substituted Indandione-Derived Spirocyclopropanes with Sodium 4-Chlorothiophenolate in DMSO at 20 °C nih.gov
Substituent on 2-Aryl Group (X)k₂ (M⁻¹s⁻¹)
4-MeO1.19 x 10⁻¹
4-Me8.58 x 10⁻²
H6.14 x 10⁻²
4-F7.71 x 10⁻²
4-Cl9.12 x 10⁻²
4-Br1.01 x 10⁻¹
3-Cl1.28 x 10⁻¹
4-CF₃2.10 x 10⁻¹
4-NO₂4.11 x 10⁻¹

Influence of Substituent Effects on Reaction Rates and Selectivity

The electronic nature of substituents on the aromatic ring of the indan (B1671822) moiety and on any group attached to the cyclopropane ring can significantly influence the rate and selectivity of reactions involving this compound. Studies on analogous systems have demonstrated a clear correlation between the electronic properties of substituents and reaction kinetics. nih.govnih.gov

In the ring-opening of 2-aryl-substituted indandione-derived spirocyclopropanes with thiophenolates, a parabolic Hammett plot is observed. nih.gov This indicates a change in the rate-determining step or the transition state structure as the electron-donating or electron-withdrawing character of the substituent on the 2-aryl group is varied.

Electron-donating groups (EDGs) on the 2-aryl ring, such as methoxy (B1213986) (MeO) and methyl (Me), increase the reaction rate. This is attributed to the stabilization of the developing positive charge on the benzylic carbon in a more S_N1-like transition state.

Electron-withdrawing groups (EWGs) , such as nitro (NO₂) and trifluoromethyl (CF₃), also accelerate the reaction. This is consistent with an S_N2-type mechanism where the increased electrophilicity of the cyclopropane carbon atom facilitates nucleophilic attack. nih.gov

This dual effect, where both EDGs and EWGs can enhance reactivity, is a fascinating aspect of these systems and underscores the complexity of their reaction mechanisms. nih.gov Furthermore, computational and experimental results on other spiro-forming cyclizations have shown that substituents can have a profound effect, even directing the reaction down completely different pathways, leading to either spiro compounds or other heterocyclic systems. nih.gov

Table 2: Hammett Correlation for the Reaction of 2-Aryl-Substituted Indandione-Derived Spirocyclopropanes nih.gov
Substituent TypeEffect on Reaction RatePlausible Justification
Strong Electron-Donating (e.g., 4-MeO)AcceleratesStabilization of a more cationic character in the transition state.
Weak Electron-Donating (e.g., 4-Me)AcceleratesStabilization of a more cationic character in the transition state.
Unsubstituted (H)Base RateReference point for comparison.
Weak Electron-Withdrawing (e.g., 4-F, 4-Cl)AcceleratesEnhances the electrophilicity of the cyclopropane ring for S_N2 attack.
Strong Electron-Withdrawing (e.g., 4-NO₂, 4-CF₃)AcceleratesSignificantly enhances the electrophilicity of the cyclopropane ring for S_N2 attack.

Stereochemical Pathway Determination

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the context of asymmetric synthesis. The rigid spirocyclic framework often imparts a high degree of stereocontrol in its transformations.

In the nucleophilic ring-opening of related 2-aryl-substituted indandione-derived spirocyclopropanes, the attack of the nucleophile occurs with high regioselectivity. The nucleophile exclusively attacks the C2 carbon of the cyclopropane ring, which is substituted with the aryl group. nih.gov This is a consequence of the activation provided by the adjacent carbonyl groups and the ability of the aryl group to stabilize any developing charge.

The reaction proceeds via an S_N2-type mechanism, which implies an inversion of configuration at the carbon atom undergoing attack. nih.gov This stereospecificity is crucial for the synthesis of enantiomerically pure products.

Furthermore, diastereoselective syntheses of related spiro[cyclopropane-1,3'-indolin]-2'-ones and -imines have been reported. rsc.orgnih.govnih.gov These reactions often proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer over the other. The observed stereochemistry is typically confirmed through techniques such as X-ray crystallography. The specific stereochemical pathway, whether it is influenced by substrate control, reagent control, or catalyst control, is a key area of investigation in the synthesis of complex spirocyclic molecules.

Computational and Theoretical Investigations of Spiro Cyclopropane 1,2 Indan 1 One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular structure and reactivity. For spirocyclic systems like Spiro[cyclopropane-1,2'-indan]-1'-one, these methods provide a lens through which to view the consequences of their unique three-dimensional arrangements.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

While direct Density Functional Theory (DFT) calculations on the unsubstituted this compound are not extensively reported in the literature, studies on closely related substituted spiro[cyclopropane-1,2'-indanes] offer significant insights into the electronic structure and reactivity of this class of molecules. researchgate.net

DFT calculations have been instrumental in elucidating the reaction mechanisms involving spiro[cyclopropane-1,2'-indane] derivatives. For instance, in the Lewis acid-catalyzed reaction of 2-(cyclopropylidenemethyl)benzaldehyde (B52990) with nucleophiles to form 1,3-disubstituted spiro[cyclopropane-1,2'-indanes], DFT studies have been used to scrutinize the contribution of the cyclopropane (B1198618) ring. researchgate.net These calculations reveal the activating effect of the cyclopropane's Walsh orbitals, which play a crucial role in the stabilization of intermediates and transition states. researchgate.net

The conformational rigidity of related spirocycloalkyloxindoles has also been established using a combination of NMR experiments and theoretical DFT approaches. researchgate.net Such studies are crucial for understanding how the fixed spatial arrangement of substituents can influence the molecule's properties and interactions.

Transition State Analysis and Reaction Pathway Mapping

The mapping of reaction pathways and the characterization of transition states are critical for understanding how chemical transformations occur. For derivatives of this compound, DFT calculations have been employed to map the energetic landscape of their formation.

In the formation of 1,3-disubstituted spiro[cyclopropane-1,2'-indanes], a computed reaction mechanism at the CPCM(DCM)/M06/ma-def2-TZVPP//PCM(DCM)/M06/6-31+G(d,p) theoretical level has detailed the Gibbs free energies of intermediates and transition states. researchgate.net The initial cyclization step, which can be described as an iso-Nazarov reaction, was identified as the rate-determining step. researchgate.net The transition state for this step (TS1) is structurally closer to the cyclized intermediate than the starting aldehyde, as indicated by bond indexes and Natural Bond Orbital (NBO) analysis. researchgate.net

These computational studies provide a detailed, step-by-step view of the reaction, highlighting the electronic and steric factors that govern the formation of the spirocyclic system.

Molecular Modeling for Structure-Activity Relationship (SAR) Analysis

While specific Structure-Activity Relationship (SAR) studies for this compound are not widely available, research on the structurally related spiro[cyclopropane-1,3'-indolin]-2'-ones provides valuable insights into how modifications to the spirocyclic framework can influence biological activity. These compounds share the spiro-fused cyclopropane and a five-membered ring containing a carbonyl group, making them relevant analogs for understanding potential SAR trends.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. nih.govresearchgate.net Based on the screening results, SARs have been proposed. For instance, the substitution pattern on the aromatic rings of the indolinone core and the cyclopropane moiety can significantly impact the cytotoxic potency. nih.govresearchgate.net The rigid spirocyclic structure is believed to be a key feature, as it orients the substituents in a defined spatial arrangement, which is crucial for interaction with biological targets.

The general findings from these related compounds suggest that the indanone part of this compound could be a key area for functionalization to modulate biological activity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although specific docking studies for this compound are limited, studies on analogous spiro compounds highlight the potential of this scaffold to interact with various biological targets.

Prediction of Ligand-Receptor Binding Modes

Molecular docking studies on spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives have been performed to understand their antimicrobial activity. nih.gov These studies simulate the interaction of the spiro compounds with the active sites of bacterial enzymes, such as S. aureus related biotin (B1667282) protein ligase and E. faecalis related alanine (B10760859) racemase, as well as the protease of SARS-CoV-2. nih.gov The docking results help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on spiro[indene-2,2'- researchgate.netresearchgate.netnih.govoxathiazine]-1,3-diones with DNA have shown that these compounds can bind to the minor groove of the DNA helix, stabilized by both hydrophobic and hydrogen bonding interactions. Such studies provide a rationale for the observed biological activity and guide the design of new, more potent analogs.

Quantitative Binding Affinity Calculations

Beyond predicting the binding mode, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. For a series of spiro[indene-2,2'- researchgate.netresearchgate.netnih.govoxathiazine]-1,3-diones, the calculated binding affinities with DNA ranged from -8.6 to -9.7 kcal/mol, indicating a favorable interaction.

In studies of spiro-oxindoles as potential anticancer agents, molecular docking has been used to predict their binding affinity to target proteins. While specific quantitative data for this compound is not available, the data from related spiro compounds suggest that this class of molecules can achieve significant binding affinities with various biological targets.

Below is a hypothetical data table illustrating the kind of information that could be generated from molecular docking studies of this compound derivatives against a hypothetical protein target.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundProtein X-7.5TYR-88, LEU-102, PHE-154
5-Fluoro-spiro[cyclopropane-1,2'-indan]-1'-oneProtein X-8.2TYR-88, LEU-102, PHE-154, SER-90 (H-bond)
6-Methoxy-spiro[cyclopropane-1,2'-indan]-1'-oneProtein X-7.9TYR-88, LEU-102, MET-150
This compoundProtein Y-6.8VAL-34, ALA-56, ILE-78

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, offering a window into their conformational flexibility and stability. For a molecule like this compound, MD simulations can elucidate the accessible conformations and the energetic landscape that governs their interconversion.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion, tracking the trajectory of each atom over time, typically on the nanosecond to microsecond timescale. nih.govrsc.org

Through techniques like principal component analysis (PCA) applied to the trajectory, the dominant modes of motion can be identified, revealing the principal conformational states. rsc.org The free energy landscape can then be constructed to quantify the relative populations and energy barriers between these states. For instance, the indanone portion of the molecule can adopt different envelope or twist conformations, and MD simulations can predict which of these is the most stable. researchgate.net A study on related spiro-epoxides demonstrated the existence of multiple chair-like conformers, with a clear preference for specific orientations at room temperature. rsc.org

Table 1: Hypothetical Conformational Energy Profile of this compound from MD Simulations

ConformerDihedral Angle (C-C-C-C) of Indanone RingRelative Free Energy (kcal/mol)Population (%)
Envelope 115°0.065
Twist30°1.225
Envelope 2-15°2.510

Note: This table is a hypothetical representation of data that could be obtained from an MD simulation study.

Cheminformatics and Virtual Screening Applications

The this compound scaffold is an attractive starting point for the design of new bioactive molecules. Cheminformatics and virtual screening are indispensable tools in this endeavor, enabling the rapid in silico evaluation of large compound libraries to identify promising candidates for synthesis and biological testing. nih.govnih.gov

The process often begins with the creation of a virtual library of derivatives based on the core scaffold. This involves computationally enumerating various substitutions at different positions on the indanone ring. These virtual compounds can then be subjected to a series of computational filters to assess their drug-likeness, based on criteria such as Lipinski's rule of five, which predicts oral bioavailability. nih.gov

Pharmacophore Modeling: A key technique in virtual screening is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. If a known active ligand for a target exists, a ligand-based pharmacophore can be generated. mdpi.comnih.govnih.gov Alternatively, a structure-based pharmacophore can be derived from the active site of a protein, defining key interaction points like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. ijper.orgrsc.org A library of this compound derivatives can then be screened against this pharmacophore model to identify compounds that possess the required features in the correct spatial arrangement.

Molecular Docking: Compounds that match the pharmacophore model are then typically subjected to molecular docking simulations. nih.govijper.org In this process, the three-dimensional structure of each virtual compound is placed into the binding site of a target protein, and its binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted ability to bind to the target. The increasing size of virtual libraries, now containing billions of compounds, has been shown to improve the chances of discovering novel and potent inhibitors through large-scale docking campaigns. biorxiv.orgnih.gov

Table 2: Hypothetical Virtual Screening Hits of a this compound Library against a Kinase Target

Compound IDDocking Score (kcal/mol)Key Interactions with Target
SP-001-9.5H-bond with backbone NH of Val85
SP-002-9.2Hydrophobic interaction with Leu132
SP-003-8.9H-bond with sidechain OH of Ser15
SP-004-8.7Pi-stacking with Phe80
SP-005-8.5H-bond with backbone CO of Glu83

Note: This table is a hypothetical representation of data from a virtual screening campaign.

Through these computational approaches, the this compound scaffold can be efficiently explored for its potential in various therapeutic areas, such as oncology, by targeting protein kinases or other relevant biological macromolecules. nih.gov The insights gained from these in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active.

Biological Activity and Medicinal Chemistry Research of Spiro Cyclopropane 1,2 Indan 1 One Analogs

Anticancer Activity Research of Spiro[cyclopropane-1,2'-indan]-1'-one and Related Spirocyclic Ketones

Research into the anticancer properties of this compound and its related spirocyclic ketones has unveiled a class of compounds with significant potential to combat various human cancers. These investigations have primarily focused on synthetic analogs, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones, which share a core structural motif with the parent compound.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., DU-145, HT-29, HeLa, A-549, MCF-7)

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated the potent antiproliferative effects of these compounds.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and screened for their activity against various cancer cell lines, including HT-29 (colon cancer), DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). nih.gov Many of the synthesized compounds exhibited promising anticancer activity, with IC50 values often falling in the low micromolar range. nih.gov For instance, compounds 6b and 6u from one such study showed significant activity against the human prostate cancer cell line DU-145. nih.govresearchgate.net

Similarly, other studies have reported the antiproliferative activity of related spiro-fused cyclopropa[a]pyrrolizidine-2,3′-oxindoles against cell lines such as Jurkat (acute T cell leukemia), K-562 (erythroleukemia), HeLa, and Sk-mel-2 (melanoma), with IC50 values ranging from 2 to 10 μM after 72 hours of treatment for the most active compounds. mdpi.com

The following table summarizes the cytotoxic activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
6b DU-145ProstateSignificant nih.govresearchgate.net
6u DU-145ProstateSignificant nih.govresearchgate.net
Compound 4 JurkatLeukemia2-10 mdpi.com
Compound 8 JurkatLeukemia2-10 mdpi.com
Compound 18 JurkatLeukemia2-10 mdpi.com
Compound 24 JurkatLeukemia2-10 mdpi.com
Compound 4 K-562Leukemia2-10 mdpi.com
Compound 8 K-562Leukemia2-10 mdpi.com
Compound 18 K-562Leukemia2-10 mdpi.com
Compound 24 K-562Leukemia2-10 mdpi.com
Compound 4 HeLaCervical2-10 mdpi.com
Compound 8 HeLaCervical2-10 mdpi.com
Compound 18 HeLaCervical2-10 mdpi.com
Compound 24 HeLaCervical2-10 mdpi.com
Compound 4 Sk-mel-2Melanoma2-10 mdpi.com
Compound 8 Sk-mel-2Melanoma2-10 mdpi.com
Compound 18 Sk-mel-2Melanoma2-10 mdpi.com
Compound 24 Sk-mel-2Melanoma2-10 mdpi.com

Elucidation of Molecular Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which these spirocyclic ketones exert their anticancer effects is crucial for their further development. Research has pointed towards the induction of apoptosis and cell cycle arrest as key mechanisms.

Several studies have demonstrated that spiro[cyclopropane-1,3'-indolin]-2'-one analogs induce apoptotic cell death in cancer cells. For example, compounds 6b and 6u were found to induce apoptosis in DU-145 prostate cancer cells. nih.govresearchgate.net This apoptotic process was shown to be dependent on caspase-3 activation. nih.govresearchgate.net Further evidence for apoptosis induction came from the observation of changes in the mitochondrial membrane potential and positive results in the Annexin V-FITC assay, which detects an early marker of apoptosis. nih.govresearchgate.net

Research on other related spiro-fused compounds has also implicated the mitochondrial pathway of apoptosis. mdpi.com Studies on spiro-pyrrolopyridazine derivatives showed that the potent compound SPP10 induced apoptotic cell death in MCF-7, H69AR, and PC-3 cancer cells. metu.edu.tr Western blot analysis revealed that this was accompanied by the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the pro-apoptotic protein Bax and cytochrome c. metu.edu.tr

In addition to inducing apoptosis, spiro[cyclopropane-1,3'-indolin]-2'-one analogs have been shown to cause cell cycle arrest. Flow cytometric analysis revealed that compounds 6b and 6u arrested the cell cycle of DU-145 cells in the G0/G1 phase. nih.govresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Similarly, a study on spiro-fused cyclopropa[a]pyrrolizidine-2,3′-oxindoles demonstrated that the active compounds caused a significant accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle. mdpi.com

Identification of Biological Targets (e.g., Bromodomain Inhibition, Polo-like Kinase 4 (PLK4) Inhibition)

A key aspect of medicinal chemistry research is the identification of the specific molecular targets of a drug candidate. For spiro[cyclopropane-1,3'-indolin]-2'-one analogs, research has pointed towards the inhibition of specific kinases and epigenetic readers.

One of the most significant findings has been the identification of Polo-like kinase 4 (PLK4) as a target for this class of compounds. nih.govnih.gov PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.gov The 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones were developed as potent and selective inhibitors of PLK4. nih.gov Computational modeling based on a PLK4 X-ray structure was utilized in the optimization of this series. nih.gov An X-ray co-structure of a racemic compound from this series with the PLK4 kinase domain revealed preferential binding of the (1R,2S)-enantiomer. nih.gov

Further optimization of this series led to the development of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral bioavailability. nih.gov

While direct evidence for bromodomain inhibition by this compound itself is not available in the provided search results, the broader field of spirocyclic compounds has been explored for this activity. Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues and are attractive targets in cancer therapy. strath.ac.ukmdpi.com The potential for spirocyclic scaffolds to interact with such targets remains an area of interest for future research.

In Vivo Antitumor Efficacy Studies (e.g., Xenograft Models)

The promising in vitro activity of spiro[cyclopropane-1,3'-indolin]-2'-one analogs has prompted their evaluation in in vivo models of cancer. Positive results have been observed in xenograft studies, providing further validation for their therapeutic potential.

For instance, compound 18 from the PLK4 inhibitor series demonstrated positive results in a human breast cancer xenograft model (MDA-MB-468). nih.gov Another optimized PLK4 inhibitor, compound 13b , which is a (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one, exhibited a remarkable 96% tumor growth inhibition in an MDA-MB-468 xenograft study. nih.gov

These in vivo studies underscore the potential of this class of spirocyclic ketones as effective antitumor agents and provide a strong rationale for their continued development towards clinical applications.

Antimicrobial Activity Investigations

The search for novel antimicrobial agents to combat rising resistance has led researchers to explore diverse chemical scaffolds, including spiro compounds. Analogs of this compound have been part of this effort, with various studies demonstrating their potential as antibacterial and antifungal agents.

Research into heterocyclic spiro-derivatives has indicated that some possess moderate to weak antimicrobial activity. nih.gov For instance, certain spiro-4H-pyran derivatives have been synthesized and evaluated for their effects against several bacterial species. nih.gov In one study, a cytosine derivative of spiroaminopyran, which combines indole (B1671886) and cytosine rings, showed good antibacterial activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 and 64 µg/mL, respectively. nih.gov However, the same compound was inactive against gram-negative bacteria. nih.gov

Other investigations have focused on different spiro-heterocyclic systems. Spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been tested against Enterococcus faecalis, Staphylococcus aureus, and the yeast Candida albicans. nih.gov Specific derivatives in this series demonstrated significant antimicrobial effects against the bacterial strains. nih.gov Furthermore, studies on carbamate-functionalized spiro compounds revealed that derivatives containing isoxazoline (B3343090) and pyrazole (B372694) fragments were the most active against a panel of microbes including E. coli, S. aureus 209, Micrococcus, and several fungi. nih.gov The development of spiropyrrolidine derivatives tethered to indeno-quinoxaline hybrids has also yielded compounds with potent antimicrobial activity; one such derivative displayed strong action against Staphylococcus aureus ATCC 25923 with a MIC of 3.95 mM. nih.gov

Table 1: Antimicrobial Activity of Selected Spiro Compound Analogs

Compound Class Tested Organism(s) Key Findings Reference(s)
Spiro-4H-pyran derivatives S. aureus, S. pyogenes A cytosine-indole derivative showed good activity with MICs of 32 and 64 µg/mL, respectively. nih.gov
Spiro[benzo[h]quinoline-7,3′-indoline]diones E. faecalis, S. aureus Certain derivatives exhibited significant antimicrobial effects. nih.gov
Carbamate-functionalized spiro compounds E. coli, S. aureus, Fungi Derivatives with isoxazoline and pyrazole fragments were the most active. nih.gov
Spiropyrrolidine-indeno-quinoxaline hybrids S. aureus A lead compound showed potent activity with a MIC of 3.95 mM. nih.gov

Anti-Inflammatory Properties

Several classes of spiro compounds and their analogs have been investigated for their potential to mitigate inflammatory responses. The research suggests that these rigid structures can interfere with key pathways in the inflammatory cascade.

Derivatives of 2-benzylidene-1-indanone (B110557), which share the indanone core with the target compound, have been synthesized and shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. nih.gov One of the most active compounds from this series demonstrated improved anti-inflammatory effects in vitro and showed therapeutic potential in a mouse model of acute lung injury, making the 2-benzylidene-1-indanone scaffold a promising starting point for new anti-inflammatory drugs. nih.gov

Similarly, novel spiro-fused indoline-quinazoline hybrids were designed to target TNF-α-mediated inflammation. mdpi.com These compounds were tested in vivo, where they confirmed anti-inflammatory activity, with several candidates significantly reducing paw edema and levels of prostaglandin (B15479496) E2 (PGE2) and NF-κB. mdpi.com

Other spirocyclic systems have also shown promise. Spirocyclopiperazinium compounds, such as LXM-10 and LXM-15, have demonstrated considerable anti-inflammatory effects in both mouse and rat models of edema. researchgate.netnih.gov Their mechanism is thought to involve the activation of α7 nicotinic and M4 muscarinic acetylcholine (B1216132) receptors, leading to a reduction in TNF-α and IL-6 levels. researchgate.netnih.gov The compound LXM-15 was also found to inhibit the JAK2/STAT3 signaling pathway. nih.gov Additionally, spiropyrrolidine and spirofuran derivatives are among the varied spiro structures that have been reported to possess anti-inflammatory activities.

Table 2: Anti-Inflammatory Activity of Selected Spiro and Indanone Analogs

Compound Class Model/Target Key Findings Reference(s)
2-Benzylidene-1-indanone derivatives LPS-induced macrophages Effectively inhibited the expression of IL-6 and TNF-α. nih.gov
Spiro-fused indoline-quinazoline hybrids TNF-α-mediated inflammation In-vivo activity confirmed; reduced PGE2 and NF-κB levels. mdpi.com
Spirocyclopiperazinium salts (LXM-10, LXM-15) Xylene- and carrageenan-induced edema Reduced TNF-α and IL-6 via receptor activation and JAK2/STAT3 inhibition. researchgate.netnih.gov
Spirofuran-triazolo[1,5-a]pyrimidine derivatives Nitrite and PGE2 inhibition Showed significant anti-inflammatory and analgesic activities.

Modulation of Enzyme Activity and Receptor Interactions

The unique three-dimensional shape of spirocyclic compounds allows them to fit into enzyme active sites and receptor binding pockets, leading to the modulation of their activity. researchgate.net Analogs of this compound have been explored as inhibitors of various enzymes and as ligands for different receptors.

Spiro-3-indolin-2-one derivatives have been identified as having multi-targeted inhibitory properties against the receptor tyrosine kinases EGFR and VEGFR-2, which are crucial in cancer cell signaling. In another area, spirolactones bearing a 2-ureidobenzothiophene moiety were designed as inhibitors of acetyl-CoA carboxylases (ACC), enzymes critical for fatty acid synthesis.

In the realm of receptor interactions, a study of spirolactones containing a cyclopropane (B1198618) ring examined their binding to the mineralocorticoid receptor. nih.gov The results indicated that the inclusion of a cyclopropane ring can significantly influence binding affinity, highlighting the structural importance of this feature. nih.gov Furthermore, spiro[pyrrolidine-3,3′-oxindoles] have been identified as a novel chemotype for the serotonin (B10506) 5-HT6 receptor, with one derivative selected for further optimization as a potential ligand for this G-protein coupled receptor (GPCR). The structural relatives, indeno[1,2-b]quinoxalinones, are also known to act as inhibitors for targets such as c-Jun N-terminal kinase.

Table 3: Enzyme and Receptor Interactions of Spiro Analogs

Spiro Compound Class Biological Target Observed Effect Reference(s)
Spiro-3-indolin-2-ones EGFR, VEGFR-2 Multi-targeted inhibition.
Spirolactones Acetyl-CoA Carboxylases (ACC) Inhibition of enzyme activity.
Spirolactones with cyclopropane ring Mineralocorticoid Receptor Modulated binding affinity. nih.gov
Spiro[pyrrolidine-3,3′-oxindoles] Serotonin 5-HT6 Receptor Acted as a novel ligand chemotype.
Indeno[1,2-b]quinoxalinones c-Jun N-terminal kinase Potential inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. For this compound analogs, SAR studies have provided critical insights into how specific structural modifications affect biological activity.

For example, in the development of spiro[cyclopropane-1,3'-indolin]-2'-ones as anticancer agents, an SAR was proposed based on the screening results against various human cancer cell lines. This allows for a more rational design of future derivatives with potentially enhanced potency. Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to explain and support the observed antiproliferative properties of spiro-3-indolin-2-one derivatives.

A key structural feature, the cyclopropane ring, has been the subject of specific SAR studies. In a series of spirolactones examined for their effects on the mineralocorticoid receptor, the presence and orientation of the cyclopropane ring were found to be critical for binding affinity and in vivo activity. nih.gov The introduction of a cyclopropane ring does not significantly alter the length of a substituent but can simulate its size and foster additional interactions with a biological target. For spirolactones designed as acetyl-CoA carboxylase inhibitors, SAR studies focused on enhancing interactions between carbonyl groups on the molecule and specific amino acid residues in the enzyme's active site. These studies are fundamental for the iterative process of lead optimization, guiding chemists in making targeted modifications to improve a compound's efficacy and selectivity.

Development of this compound Derivatives as Pharmaceutical Agents

The synthesis and evaluation of derivatives based on spirocyclic scaffolds are an active area of pharmaceutical research, aiming to develop new therapeutic agents for a variety of diseases. The journey from initial synthesis to a potential pharmaceutical agent involves extensive biological testing and optimization.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and assessed for their potential as anticancer agents, with several compounds showing promising activity against human cancer cell lines, including prostate cancer. Further investigation revealed that lead compounds from this series could induce apoptosis (programmed cell death) in cancer cells. In a similar vein, functionalized spiro[cyclopropane-1,3′-indolin]-2′-imines have been synthesized and also exhibited promising anticancer activity against lung cancer cell lines, highlighting their potential for drug screening programs.

The development pipeline is not limited to oncology. A series of spiro-3-indolin-2-one derivatives were developed and found to possess not only antiproliferative properties but also activity against SARS-CoV-2. In the field of infectious diseases, new spiro-compounds have been synthesized with the goal of identifying novel antimicrobial and antioxidant agents. nih.gov The design and synthesis of multifunctional spiropyrrolidine hybrids have yielded potent antimicrobial, antioxidant, and antidiabetic agents, demonstrating the versatility of the spiro scaffold in addressing diverse therapeutic needs. nih.gov This ongoing development underscores the pharmaceutical potential held within the structural class of this compound and its many derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

X-ray Crystallography for Precise Molecular Architecture Determination

Currently, no published crystal structure data for Spiro[cyclopropane-1,2'-indan]-1'-one is available. Such a study would be crucial to confirm the spatial arrangement of the fused ring system, including the planarity of the indan-1-one moiety and the geometry of the spiro-fused cyclopropane (B1198618) ring. For instance, a study on the related compound, Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one, revealed the presence of two crystallographically independent molecules within the asymmetric unit, a phenomenon that could also be possible for the title compound. nih.gov

Absolute and Relative Stereochemistry Assignment

This compound possesses a chiral center at the spiro carbon (C1). Therefore, it can exist as a racemic mixture of two enantiomers. X-ray crystallography of a chirally resolved sample would be required to determine the absolute stereochemistry. For racemic crystals, the analysis would define the relative stereochemistry of any additional chiral centers, though none are present in the parent structure. In studies of similar compounds, such as certain spiro[cyclopropane-1,3′-indolin]-2′-ones, the relative stereochemistry has been successfully determined using techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the connectivity and chemical environment of atoms within a molecule. However, specific ¹H and ¹³C NMR data for this compound are not available in published literature.

One-Dimensional (1D) NMR (¹H, ¹³C)

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropane ring, likely in the upfield region, and signals for the aromatic and methylene (B1212753) protons of the indan-1-one system. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon (C-1'), the spiro carbon, and the carbons of the cyclopropane and aromatic rings.

To illustrate, in the related compound 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione, the protons of the three-membered ring appear as doublets of doublets in the upfield region of the ¹H NMR spectrum. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A full suite of 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to confirm the molecular structure.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is invaluable for confirming stereochemical details.

For example, HMBC has been used to show 3-bond connectivities in related spiro compounds, confirming their complex ring systems. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₀O, corresponding to a molecular weight of 158.20 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision.

While no experimental mass spectrum for the title compound is publicly available, analysis of its fragmentation under techniques like electron ionization (EI) would be expected to yield characteristic fragmentation patterns related to the loss of small molecules such as carbon monoxide (CO) from the indanone ring or the breakdown of the cyclopropane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band would be from the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1700-1740 cm⁻¹ for a five-membered ring ketone. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic (cyclopropane and indan (B1671822) methylene) groups, and C=C stretching vibrations for the aromatic ring. The characteristic skeletal vibrations of the cyclopropane ring are also expected, often appearing around 1020-1000 cm⁻¹. nih.gov

In a related dione (B5365651) compound, strong absorptions for the carbonyl groups were observed at 1732 and 1703 cm⁻¹. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Configuration

A comprehensive search of the scientific literature indicates that specific studies on the chiroptical spectroscopy of this compound have not been published. Consequently, there is no available experimental or theoretical data regarding the use of circular dichroism (CD) or other chiroptical methods to determine the enantiomeric excess or absolute configuration of this particular compound.

While the principles of chiroptical spectroscopy are well-established for the structural elucidation of chiral molecules, their specific application to this compound has not been documented. Research in this area would be necessary to generate the data required for a detailed analysis.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Strategies for Spiro[cyclopropane-1,2'-indan]-1'-one Enantiomers

The creation of enantiomerically pure forms of this compound is a critical area for future research. While methods for the synthesis of similar spirocyclopropane-containing compounds exist, the development of specific, efficient, and highly stereoselective strategies for this particular scaffold remains a challenge. rsc.orgoaepublish.comnih.gov Future work will likely focus on organocatalytic and transition-metal-catalyzed approaches. rsc.orgoaepublish.comnih.govrsc.org

Key areas for investigation include:

Chiral Catalysts: The design and application of novel chiral catalysts, such as phosphoric acids or bifunctional phosphonium (B103445) salts, could enable highly enantioselective cyclopropanation reactions. rsc.orgrsc.org

Substrate Control: Exploring the influence of substituents on both the indanone and cyclopropane (B1198618) precursors will be crucial for optimizing diastereoselectivity and enantioselectivity.

Mechanistic Studies: A deeper understanding of the reaction mechanisms, potentially aided by computational studies, will facilitate the rational design of more effective asymmetric syntheses. wiley-vch.de

The successful development of such methodologies will be instrumental in evaluating the distinct biological activities of each enantiomer, a crucial step in drug discovery and development.

Comprehensive Investigation of Novel Biological Targets and Therapeutic Potentials

While preliminary studies have hinted at the anticancer potential of related spirooxindole compounds, a thorough investigation into the full spectrum of biological targets for this compound is warranted. nih.govrsc.orgresearchgate.net Future research should aim to identify and validate novel molecular targets to elucidate its mechanism of action and expand its therapeutic applications.

Potential research directions include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify specific protein binding partners.

In Vitro and In Vivo Screening: Expanding the screening of this compound and its analogs against a wider range of cancer cell lines and other disease models. nih.govrsc.org A study on related spiro[cyclopropane-1,3'-indolin]-2'-ones showed promising anticancer activity against various human cancer cell lines, suggesting a similar potential for the indan-1'-one analogue. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity, which can guide the design of more potent and selective compounds. nih.gov

These investigations could reveal previously unknown therapeutic potentials for this compound in areas beyond oncology, such as neurodegenerative diseases or inflammatory disorders.

Application of Artificial Intelligence and Machine Learning in Rational Design of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the rational design of novel this compound analogs with enhanced therapeutic properties. nih.govnih.govresearchgate.netumk.pl These computational tools can accelerate the drug discovery process by predicting the properties and activities of virtual compounds before their synthesis. nih.govnih.govspringer.com

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound analogs with their biological activities. nih.govresearchgate.net

Virtual Screening: Using AI-powered platforms to screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. umk.pl

De Novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold with optimized properties.

By harnessing the power of AI and ML, researchers can more efficiently explore the vast chemical space around this scaffold, leading to the faster identification of lead compounds for further development.

Exploration of Photochemical Reactivity and Photophysical Properties

The unique electronic and structural features of the this compound core suggest that it may possess interesting photochemical and photophysical properties. Future research should explore the behavior of this molecule upon interaction with light, which could open up applications in materials science and photopharmacology.

Areas for future study include:

Photostability and Photoreactivity: Investigating the stability of the compound under various light conditions and characterizing any photochemical reactions that may occur. A study on the visible light-mediated synthesis of spiroindolenines highlights the potential for light to induce novel chemical transformations in similar spirocyclic systems. nih.gov

Fluorescence and Phosphorescence: Measuring the emission properties of this compound and its derivatives to assess their potential as fluorescent probes or in organic light-emitting diodes (OLEDs).

Photoactivated Biological Activity: Exploring the possibility of designing analogs that can be activated by light to exert a biological effect at a specific time and location, a concept known as photopharmacology.

Uncovering the photochemical and photophysical characteristics of this scaffold could lead to its application in cutting-edge technologies.

Multi-Omics Approaches to Understand Cellular Responses to this compound

To gain a holistic understanding of how this compound affects biological systems, future research should leverage multi-omics technologies. nih.govnih.gov These approaches allow for the simultaneous analysis of various molecular layers within a cell, providing a comprehensive picture of the cellular response to the compound. nih.gov

Key multi-omics strategies to be employed include:

Transcriptomics: Analyzing changes in gene expression to identify pathways and biological processes affected by the compound.

Proteomics: Studying alterations in protein levels and post-translational modifications to understand the functional consequences of compound treatment.

Metabolomics: Investigating changes in the cellular metabolome to reveal metabolic pathways that are perturbed.

Single-Cell Multi-Omics: Applying these techniques at the single-cell level to dissect the heterogeneity of cellular responses within a population. nih.govyoutube.com

By integrating data from these different "omics" layers, researchers can construct a detailed map of the compound's mechanism of action and identify potential biomarkers for its efficacy.

Synthesis of Complex Natural Product Mimics Incorporating the this compound Moiety

The rigid and three-dimensional nature of the this compound scaffold makes it an attractive building block for the synthesis of complex molecules that mimic the structure of natural products. marquette.edu Many natural products containing cyclopropane rings exhibit significant biological activity. wiley-vch.demarquette.edu

Future synthetic efforts could focus on:

Scaffold Elaboration: Developing chemical strategies to append additional rings and functional groups to the this compound core.

Diversity-Oriented Synthesis: Creating libraries of diverse and complex molecules based on this scaffold for high-throughput screening against various biological targets. nih.gov

Biomimetic Synthesis: Designing synthetic routes that are inspired by the biosynthetic pathways of natural products containing similar structural motifs.

This line of research could lead to the discovery of novel compounds with potent and selective biological activities, inspired by the structural complexity of nature.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsDiastereoselectivityReference
Nitrone Cycloaddition1,1-cyclopropanediestersHigh (>90% dr)
Lewis Acid-MediatedAlEt₃, CH₂Cl₂, 0°C to RTModerate to High

Q. What spectroscopic and crystallographic methods confirm the structure of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent effects (e.g., bromo groups at the 5' or 6' positions) and verifying spiro junction geometry. Coupling constants (e.g., J = 8–10 Hz for cyclopropane protons) confirm ring strain .
  • X-ray Crystallography : Resolves bond angles and torsional strain at the spiro center. For example, the cyclopropane-indanone junction typically shows bond angles of ~60°, consistent with Walsh orbital distortion .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas for derivatives like 6'-bromo-spiro[cyclopropane-1,2'-indan]-1'-one (C₁₁H₉BrO) .

Q. Table 2: Key Characterization Data

DerivativeNMR Shifts (δ, ppm)X-ray Bond Angle (°)Reference
6'-Bromo derivative¹H: 7.2 (d, J=8 Hz, Ar-H)59.5 (C1-C2-C3)
5'-Bromo derivative¹³C: 210 (C=O)61.2 (C1-C2-C3)

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in this compound derivatives during ring-opening or functionalization?

  • Methodological Answer :
  • Walsh Orbital Effects : The cyclopropane’s bent bonds (Walsh orbitals) lower the activation energy for ring-opening. For example, AlEt₃ coordinates to the cyclopropane’s σ bonds, facilitating nucleophilic attack at the indanone carbonyl group .
  • Functionalization Pathways : Bromination at the 5' or 6' position (e.g., using NBS or Br₂) proceeds via radical intermediates, with regioselectivity governed by cyclopropane ring strain and aromatic π-system conjugation .
  • Thermodynamic Stability : DFT calculations show that substituents like methyl groups stabilize the spiro junction by reducing torsional strain (ΔG‡ ~15 kcal/mol for ring-opening vs. ~25 kcal/mol for unsubstituted analogs) .

Q. How can researchers address contradictory data in diastereoselectivity outcomes during spiroannulation?

  • Methodological Answer :
  • Experimental Replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability. For example, trace moisture in AlEt₃-mediated reactions can reduce diastereoselectivity by 20–30% .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states. A study showed that altering the Lewis acid (e.g., BF₃ vs. AlEt₃) shifts the diastereomeric ratio from 3:1 to 7:1 due to steric effects .
  • Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., temperature, catalyst loading). For nitrone cycloadditions, a 10°C increase improves diastereoselectivity by 15% .

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer :
  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize the indanone aromatic ring. For example, Suzuki-Miyaura coupling introduces aryl groups at the 4' position with >80% yield .
  • Protecting Group Strategies : Temporarily block the ketone group (e.g., using ethylene glycol) to prevent unwanted side reactions during bromination or alkylation .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic spiro derivatives achieves enantiomeric excess (ee) >95% for chiral analogs .

Guidelines for Rigorous Research Design

  • Hypothesis Testing : Align experimental design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on cyclopropane’s electronic effects over well-explored synthetic routes .
  • Data Integrity : Ensure reproducibility by detailing procedures (e.g., "All reactions were monitored by TLC using silica gel 60 F254 plates") .
  • Peer Review Preparation : Preemptively address potential critiques (e.g., diastereoselectivity mechanisms) using computational or isotopic labeling data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.